ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate
CAS No.: 1251558-70-9
Cat. No.: VC11962412
Molecular Formula: C22H21FN2O5S
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251558-70-9 |
|---|---|
| Molecular Formula | C22H21FN2O5S |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
| Standard InChI | InChI=1S/C22H21FN2O5S/c1-2-30-22(27)15-5-8-17(9-6-15)25-14-20(21(26)24-11-3-4-12-24)31(28,29)19-10-7-16(23)13-18(19)25/h5-10,13-14H,2-4,11-12H2,1H3 |
| Standard InChI Key | VXGIRAABQGZUKC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 |
Introduction
Ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound featuring a unique molecular structure. This compound belongs to the benzothiazine class, which is known for its potential biological activities, including antimicrobial properties. The presence of a fluorine atom and a pyrrolidine ring suggests that it may have applications in medicinal chemistry, possibly as an inhibitor or modulator in various biochemical pathways.
Synthesis and Preparation
The synthesis of compounds like ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multiple steps, including the formation of the benzothiazine core and the introduction of substituents such as the ethyl group and fluorine atom. These processes can be detailed in patent literature and often require specialized chemical reagents and conditions.
Medicinal Chemistry
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Biological Activity: The presence of the benzothiazine moiety and fluorine suggests potential antimicrobial activity, similar to other fluorinated compounds.
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Pharmaceutical Intermediates: This compound may serve as an intermediate in the synthesis of more complex pharmaceuticals, given its structural features.
Chemical Reactions
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Reactivity: The compound can undergo typical organic reactions, such as those involving the benzothiazine ring or the ester linkage.
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Analytical Techniques: NMR and HPLC are commonly used to monitor and confirm the purity of such compounds during synthesis.
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